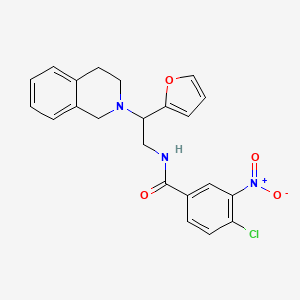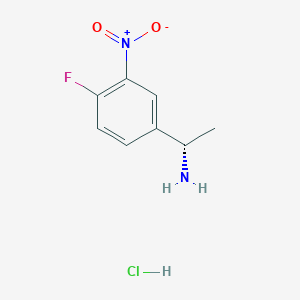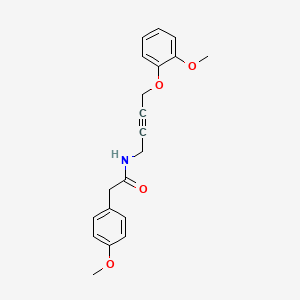![molecular formula C21H20N4O B2546176 1-(2,3-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894994-34-4](/img/structure/B2546176.png)
1-(2,3-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(2,3-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one ring system, which has been extensively studied due to its biological activities. Research has shown that various substitutions on this ring system can lead to compounds with significant pharmacological properties, such as adenosine deaminase inhibition, anticancer activity, and adenosine receptor affinity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves the initial formation of a pyrazole or pyrazolone precursor, which is then further reacted to introduce the pyrimidin-4-one moiety. For instance, the synthesis can start from a simple amino pyrazole carboxylate, which is hydrolyzed and then reacted with acetic anhydride or other reagents to yield the desired pyrazolo[3,4-d]pyrimidin-4-one structure . In some cases, intramolecular cyclization or C-N coupling reactions are employed to construct the pyrimidin-4-one ring .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a fused pyrazole and pyrimidine ring. Substituents on the rings can significantly influence the compound's conformation and, consequently, its biological activity. Docking simulations and structure-activity relationship studies are often used to understand how these molecules interact with their biological targets .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidin-4-ones can undergo various chemical reactions, including cycloadditions, to yield novel derivatives with potential biological activities. For example, N-allylation and N-propargyl alkylation followed by [3+2] cycloaddition with arylnitrile oxides can lead to isoxazolines and isoxazoles . These reactions are valuable for diversifying the chemical space of the core structure and identifying new pharmacophores.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the core ring system. These properties are crucial for the compound's bioavailability and pharmacokinetics. Analytical techniques like NMR, IR, HRMS, and elemental analysis are used to characterize these compounds and confirm their structures .
Relevant Case Studies
Several studies have demonstrated the potential therapeutic applications of pyrazolo[3,4-d]pyrimidin-4-one derivatives. For instance, one study showed that a derivative with nanomolar inhibitory activity against adenosine deaminase could attenuate bowel inflammation in rats with experimental colitis . Another study found that certain derivatives exhibited potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line . These case studies highlight the therapeutic promise of this class of compounds in treating various diseases.
Scientific Research Applications
Antimicrobial and Anticancer Applications
Novel pyrazole derivatives, including compounds related to 1-(2,3-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds showed higher anticancer activity than the reference drug doxorubicin and demonstrated good to excellent antimicrobial activity against various pathogens (Hafez, El-Gazzar, & Al-Hussain, 2016).
Insecticidal and Antibacterial Potential
Another study focused on the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential. The synthesized compounds showed notable activity against Pseudococcidae insects and selected microorganisms, suggesting their potential in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).
Synthesis for Anticancer and Anti-5-lipoxygenase Agents
Research on novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives via [3+2] cycloaddition revealed compounds with anticancer and anti-5-lipoxygenase activities. These findings support the potential of such compounds in developing new therapeutic agents (Rahmouni et al., 2014; Rahmouni et al., 2016).
Adenosine Receptor Affinity
A study on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine explored their affinity for A1 adenosine receptors, revealing compounds with potential therapeutic applications in cardiovascular diseases and other conditions where adenosine receptor modulation is beneficial (Harden, Quinn, & Scammells, 1991).
Synthesis and Evaluation of Antimicrobial Activity
Linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one have been synthesized and evaluated for antimicrobial activity. These compounds exhibited good inhibitory activity against both Gram-positive and Gram-negative bacteria and fungi, suggesting their potential as new antimicrobial agents (Reddy et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-6-4-8-17(10-14)12-24-13-22-20-18(21(24)26)11-23-25(20)19-9-5-7-15(2)16(19)3/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLZAAITOUQBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2546104.png)
![2-[(2-Hydroxy-2-methylpropyl)-[(3-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2546107.png)
![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546108.png)
![1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2546109.png)



![3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2546113.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2546114.png)